![molecular formula C13H10ClNO2S B1621497 1-Chloro-2-{[(4-nitrophényl)sulfanyl]-méthyl}benzène CAS No. 866132-59-4](/img/structure/B1621497.png)
1-Chloro-2-{[(4-nitrophényl)sulfanyl]-méthyl}benzène
Vue d'ensemble
Description
1-Chloro-2-{[(4-nitrophenyl)sulfanyl]-methyl}benzene is an organic compound with the molecular formula C13H10ClNO2S and a molecular weight of 279.74 g/mol . This compound is primarily used in proteomics research and is known for its unique chemical structure, which includes a chlorobenzene ring substituted with a nitrophenyl sulfanyl group .
Applications De Recherche Scientifique
1-Chloro-2-{[(4-nitrophenyl)sulfanyl]-methyl}benzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is utilized in proteomics research to study protein interactions and modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Méthodes De Préparation
The synthesis of 1-Chloro-2-{[(4-nitrophenyl)sulfanyl]-methyl}benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-chloro-2-methylbenzene and 4-nitrothiophenol.
Reaction Conditions: The reaction between 1-chloro-2-methylbenzene and 4-nitrothiophenol is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Industrial Production: Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
1-Chloro-2-{[(4-nitrophenyl)sulfanyl]-methyl}benzene undergoes various chemical reactions, including:
Mécanisme D'action
The mechanism of action of 1-Chloro-2-{[(4-nitrophenyl)sulfanyl]-methyl}benzene involves its interaction with molecular targets such as enzymes and proteins. The nitrophenyl sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the inhibition or modification of enzyme activity . This interaction is crucial in proteomics research, where the compound is used to study protein function and regulation .
Comparaison Avec Des Composés Similaires
1-Chloro-2-{[(4-nitrophenyl)sulfanyl]-methyl}benzene can be compared with other similar compounds, such as:
2-Chloro-4-nitrophenol: This compound has a similar nitrophenyl group but differs in its substitution pattern and lacks the sulfanyl group.
4-Chloro-2-nitrophenyl isocyanate: This compound contains a nitrophenyl group and a chlorine atom but has an isocyanate functional group instead of a sulfanyl group.
Thiazole derivatives: These compounds contain a sulfur and nitrogen heterocycle and exhibit diverse biological activities.
The uniqueness of 1-Chloro-2-{[(4-nitrophenyl)sulfanyl]-methyl}benzene lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological properties .
Propriétés
IUPAC Name |
1-chloro-2-[(4-nitrophenyl)sulfanylmethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2S/c14-13-4-2-1-3-10(13)9-18-12-7-5-11(6-8-12)15(16)17/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJLAFGWFMNEPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=CC=C(C=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363329 | |
| Record name | 7W-0016 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866132-59-4 | |
| Record name | 7W-0016 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
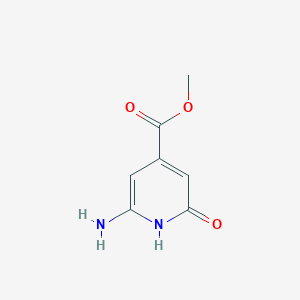
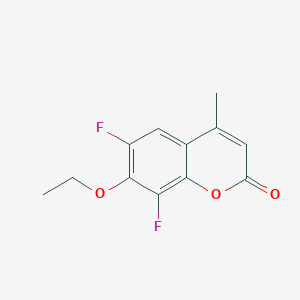
![6,6''-Dimethyl-[2,2':6',2''-terpyridine]-4'-carboxylic acid ethyl ester](/img/structure/B1621418.png)
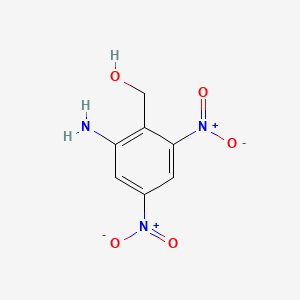
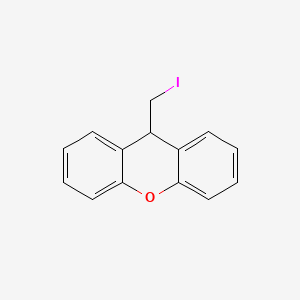
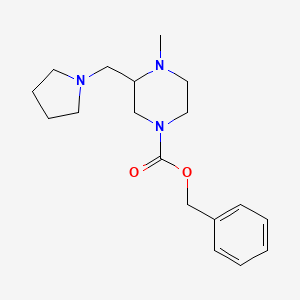
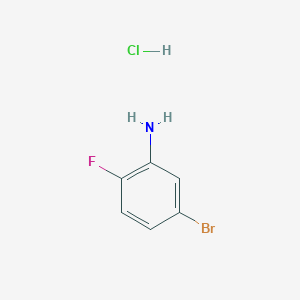
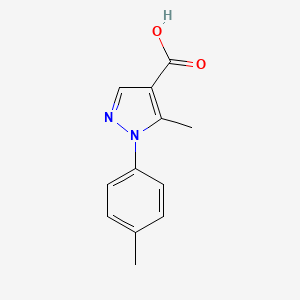
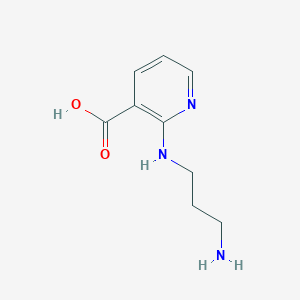
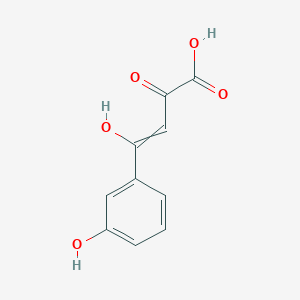
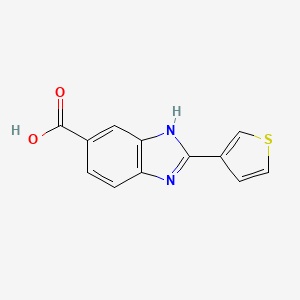

![N-[(4-chloro-3-fluorophenyl)methylidene]hydroxylamine](/img/structure/B1621435.png)

